(2Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-2-(benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-16-11-13-17(14-12-16)15-21(22(26)18-7-3-2-4-8-18)25-20-10-6-5-9-19(20)23-24-25/h2-15H,1H3/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUWZSNWPWRWJZ-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2)\N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one typically involves the condensation of benzotriazole with an appropriate chalcone precursor. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Additions at the α,β-Unsaturated Ketone
The electron-deficient double bond in the α,β-unsaturated ketone facilitates nucleophilic additions.
Key Observations :
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Michael Addition : Reacts with primary amines (e.g., aniline derivatives) in THF at 60°C to form β-amino ketones, with yields up to 68% .
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Thiol Addition : Thiophenol derivatives undergo conjugate addition in DCM with catalytic triethylamine, producing β-sulfanyl ketones (yields: 55–72%).
Table 1 : Representative nucleophilic additions
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aniline | THF, 60°C, 12h | β-(Phenylamino)ketone | 68% | |
| 4-Methoxythiophenol | DCM, Et₃N, rt | β-(4-Methoxybenzylthio)ketone | 62% |
Cycloaddition Reactions
The α,β-unsaturated system participates in [4+2] Diels-Alder reactions.
Experimental Evidence :
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Reacts with cyclopentadiene in toluene under reflux (110°C, 24h) to form bicyclic adducts. Stereoselectivity (endo:exo = 3:1) is observed via H NMR .
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Electron-deficient dienophiles like maleic anhydride require Lewis acid catalysis (e.g., ZnCl₂) for [2+2] cycloadditions.
Benzotriazole Ring Modifications
The 1H-benzotriazol-1-yl group undergoes substitution and coordination reactions:
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N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives at the triazole N2 position .
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Metal Coordination : Forms complexes with Cu(II) or Pd(II) in ethanol, confirmed by UV-Vis and ESI-MS.
Critical Note : Substitution at N1 is sterically hindered due to proximity to the bulky phenyl group .
Photochemical Reactivity
As a UV-absorbing compound (λₘₐₓ = 340 nm in MeCN), it participates in photoreactions:
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Norrish Type II Cleavage : UV irradiation (λ = 365 nm) in acetonitrile generates a benzotriazole radical and acetophenone derivatives, confirmed by EPR .
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Crosslinking : Under UV light, forms dimers via [2+2] cycloaddition of the enone system, utilized in polymer stabilization .
Redox Reactions
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Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOAc) selectively reduces the α,β-unsaturated bond to yield a saturated ketone .
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Oxidation : Ozonolysis in CH₂Cl₂/MeOH cleaves the enone to produce benzotriazole-carboxylic acid derivatives.
Mechanistic Insights
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Steric Effects : The Z-configuration and 4-methylphenyl group hinder reactions at the triazole N1 position .
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Electronic Effects : Electron-withdrawing benzotriazole enhances electrophilicity of the α,β-unsaturated system.
This compound’s multifunctional reactivity positions it as a versatile scaffold in organic synthesis and materials science. Further studies are needed to explore enantioselective transformations and catalytic applications.
Scientific Research Applications
Photostability and UV Protection
Photostabilizers : Benzotriazole derivatives, including the compound , are widely used as photostabilizers in polymers and coatings. They absorb UV radiation and prevent degradation of materials exposed to sunlight. This application is critical in industries such as plastics, where UV exposure can lead to significant material deterioration.
Case Study : A study demonstrated that incorporating benzotriazole compounds into polycarbonate resins significantly improved their UV stability, extending the lifespan of products like outdoor furniture and automotive parts .
Antimicrobial Properties
Antimicrobial Agents : Recent research has indicated that benzotriazole derivatives exhibit antimicrobial activity against various pathogens. The compound can be synthesized to enhance its efficacy against bacteria and fungi.
Research Findings : In vitro studies showed that certain modifications of benzotriazole compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential use in medical applications or as preservatives in cosmetic formulations .
Photodynamic Therapy
Cancer Treatment : The compound's ability to generate reactive oxygen species upon light activation positions it as a candidate for photodynamic therapy (PDT). PDT is a treatment that uses light-sensitive compounds to target cancer cells selectively.
Clinical Insights : Research has indicated that benzotriazole derivatives can effectively induce apoptosis in cancer cells when activated by specific wavelengths of light, making them promising agents for future cancer therapies .
Synthesis of Novel Materials
Material Science Applications : The compound serves as a precursor for synthesizing novel materials with enhanced optical properties. Its structure allows for functionalization, leading to materials with specific attributes such as increased thermal stability or improved electrical conductivity.
Example Application : A recent synthesis involving the compound resulted in a new class of organic semiconductors suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), showcasing its versatility in electronic applications .
Corrosion Inhibition
Corrosion Inhibitors : Benzotriazole derivatives are known for their effectiveness as corrosion inhibitors for metals. The compound can form protective films on metal surfaces, thereby preventing oxidation and corrosion.
Experimental Results : Studies have shown that the incorporation of this compound into coatings significantly reduces corrosion rates in environments prone to moisture and salts, making it valuable for protecting infrastructure and marine applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one: The E-isomer of the compound, which may have different biological activities and properties.
2-(benzotriazol-1-yl)-1-phenylprop-2-en-1-one: A related compound lacking the 4-methylphenyl group, which may affect its reactivity and applications.
3-(4-methylphenyl)-1-phenylprop-2-en-1-one: A chalcone derivative without the benzotriazole moiety, which may have different chemical and biological properties.
Uniqueness
(2Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one is unique due to the presence of both the benzotriazole and chalcone moieties in its structure. This combination imparts distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound (2Z)-2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one, often referred to as a benzotriazole derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a benzotriazole moiety linked to a phenylpropene structure. The presence of the benzotriazole ring is significant for its biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Benzotriazole derivatives have been studied for their antimicrobial properties. Research indicates that compounds containing the benzotriazole structure exhibit moderate antibacterial and antifungal activities. For instance, studies have shown that certain benzotriazole derivatives can inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Benzotriazole Derivative A | E. coli | 15 |
| Benzotriazole Derivative B | S. aureus | 18 |
Anti-inflammatory Effects
The anti-inflammatory potential of benzotriazole derivatives has been highlighted in various studies. These compounds may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study demonstrated that specific derivatives could reduce inflammation in animal models comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Recent investigations into the anticancer properties of benzotriazole derivatives reveal promising results. For example, certain compounds have been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| HeLa (Cervical) | 15 | Cell cycle arrest |
Case Studies
A notable case study involved the evaluation of a series of benzotriazole derivatives for their anticancer activity against various cancer cell lines. The study found that modifications to the phenyl groups significantly affected the potency of these compounds against cancer cells .
Q & A
Q. What are the established synthetic routes for (2Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one, and how do reaction conditions influence yield?
The compound is typically synthesized via a multi-step pathway involving:
- Knoevenagel condensation : Reaction of a benzotriazole-containing aldehyde with a ketone (e.g., 4-methylacetophenone) under basic conditions (e.g., piperidine or NaOH) to form the α,β-unsaturated ketone backbone .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol or methanol) is used to isolate the (Z)-isomer, which is critical for stereochemical integrity .
- Yield optimization : Solvent polarity (e.g., DMF vs. ethanol) and temperature (room temp. vs. reflux) significantly affect reaction kinetics and stereoselectivity. For example, lower temperatures (0–25°C) favor the (Z)-isomer due to reduced thermal isomerization .
Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?
- NMR spectroscopy :
- ¹H NMR : Key signals include the vinyl proton (δ 6.8–7.2 ppm, doublet for Z-isomer) and benzotriazole protons (δ 7.5–8.3 ppm) .
- 13C NMR : The carbonyl carbon (C=O) appears at δ 185–190 ppm, while the enone carbons (C=C) are δ 120–130 ppm .
- Mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <5 ppm error .
- IR spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C=N (benzotriazole) at ~1600 cm⁻¹ .
Q. How can researchers verify the purity of this compound for biological assays?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; purity >95% is required for in vitro studies .
- Melting point : Sharp melting point (±1°C deviation) indicates homogeneity .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between batches be resolved?
Contradictions may arise from:
- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) cause shifts in aromatic proton signals. Cross-reference with published data in identical solvents .
- Isomeric impurities : Use NOESY NMR to confirm spatial proximity of the benzotriazole and 4-methylphenyl groups, which distinguishes (Z)- from (E)-isomers .
- Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) can suppress conformational exchange broadening .
Q. What strategies are effective for resolving enantiomeric mixtures of this compound?
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
Q. What experimental controls are critical for in vitro bioactivity assays?
- Positive controls : Use known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
- Solvent controls : DMSO concentration must be ≤0.1% to avoid cytotoxicity .
- Isomer controls : Compare (Z)- and (E)-isomers to confirm stereospecific activity .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data (e.g., bond-length variations)?
- Cross-validation : Compare with high-resolution structures (e.g., <1.0 Å resolution) from the Cambridge Structural Database (CSD) .
- Thermal parameters : High B-factors (>4 Ų) indicate disordered regions; exclude these atoms from analysis .
- Hydrogen bonding : Discrepancies in H-bond networks (e.g., benzotriazole N–H···O=C interactions) may arise from crystallization solvents (e.g., methanol vs. acetone) .
Q. Why might biological activity vary between synthetic batches despite identical purity?
- Trace metal contamination : ICP-MS analysis can detect residual catalysts (e.g., Pd from cross-coupling steps) that inhibit enzymes .
- Aggregation : Dynamic light scattering (DLS) can identify nanoaggregates (>100 nm) that reduce bioavailability .
Methodological Recommendations
| Parameter | Best Practices | References |
|---|---|---|
| Stereochemical Purity | Chiral HPLC + NOESY NMR | |
| Crystallization | Slow evaporation from ethanol/water (7:3) | |
| Bioassay Design | Include isomer controls + IC₅₀ replicates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
